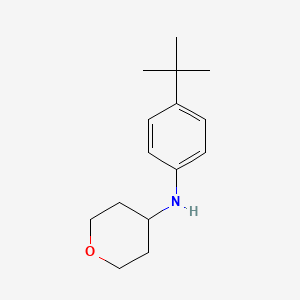

N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC16212829

Molecular Formula: C15H23NO

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23NO |

|---|---|

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | N-(4-tert-butylphenyl)oxan-4-amine |

| Standard InChI | InChI=1S/C15H23NO/c1-15(2,3)12-4-6-13(7-5-12)16-14-8-10-17-11-9-14/h4-7,14,16H,8-11H2,1-3H3 |

| Standard InChI Key | RMNHAUBBRAOIIU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NC2CCOCC2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a tetrahydropyran ring—a six-membered oxygen-containing heterocycle—with an amine group (-NH) at the 4-position. Attached to this amine is a phenyl ring substituted with a tert-butyl group (-C(CH)) at the para position. This combination of a rigid oxygen heterocycle and a bulky hydrophobic substituent confers unique stereoelectronic properties, influencing its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

The tert-butyl group enhances lipophilicity, making the compound soluble in organic solvents like dichloromethane and ethyl acetate, while the amine group allows for hydrogen bonding in polar environments .

Synthesis and Industrial Production

Synthetic Routes

While explicit protocols for N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine are scarce, analogous compounds suggest a multi-step approach:

-

Formation of Tetrahydropyran-4-amine Core:

The tetrahydropyran ring is typically synthesized via cyclization of 1,5-diols or reduction of pyranone derivatives. For example, tetrahydro-2H-pyran-4-one can be converted to the corresponding amine through reductive amination using ammonium acetate and sodium cyanoborohydride . -

Introduction of tert-Butylphenyl Group:

A Suzuki-Miyaura cross-coupling reaction is employed to attach the aryl group. This involves reacting tetrahydropyran-4-amine with 4-(tert-butyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., NaCO) under inert conditions .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reductive Amination | NHOAc, NaBHCN, MeOH | 70–85% |

| Suzuki Coupling | Pd(PPh), NaCO, DME | 60–75% |

Industrial-Scale Optimization

Large-scale production may utilize continuous flow reactors to enhance efficiency and safety. Catalytic systems are optimized for turnover frequency (TOF), with palladium nanoparticles on carbon (Pd/C) showing promise for reducing metal leaching .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The primary amine undergoes oxidation with hydrogen peroxide () to form nitroso () or nitro () derivatives, depending on reaction time and temperature.

-

Reduction: Lithium aluminum hydride () reduces the amine to secondary or tertiary amines, enabling diversification of the nitrogen center .

Electrophilic Aromatic Substitution

The tert-butyl group directs electrophiles to the meta position of the phenyl ring. Bromination with in acetic acid yields mono- or di-substituted products, useful in further functionalization.

Table 3: Common Reactions and Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Oxidation | , | Nitroso/Nitro derivatives |

| Bromination | , | 3-Bromo-4-(tert-butyl)phenyl analog |

Industrial and Material Science Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Heck and Sonogashira reactions by stabilizing metal centers .

Polymer Science

Incorporated into epoxy resins, it enhances thermal stability (decomposition temperature >300°C) and mechanical strength due to rigid aromatic and heterocyclic motifs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume